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Compound of Interest

Compound Name: Methyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B181651 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-hydroxy-4-nitrobenzoate (CAS No. 713-52-0) is a highly functionalized aromatic

compound that serves as a versatile intermediate in organic synthesis. Its structure

incorporates three key functional groups that dictate its reactivity: a phenolic hydroxyl group, an

electron-withdrawing nitro group, and a methyl ester. The interplay of these groups on the

benzene ring allows for a range of chemical transformations, making it a valuable building

block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic

molecules. The electron-withdrawing nature of the nitro and ester groups deactivates the ring

towards electrophilic aromatic substitution while activating it for specific nucleophilic reactions.

The primary sites for reaction are the acidic phenolic hydroxyl group, the reducible nitro group,

and the ester moiety, which is susceptible to hydrolysis.

This document provides detailed application notes and experimental protocols for the reaction

of methyl 3-hydroxy-4-nitrobenzoate with common electrophiles and nucleophiles.

Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of methyl 3-
hydroxy-4-nitrobenzoate.
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Property Value Reference

CAS Number 713-52-0 [1][2]

Molecular Formula C₈H₇NO₅ [1][2]

Molecular Weight 197.15 g/mol [1][2]

Melting Point 89.5-90.5 °C [2]

Appearance Yellow crystals [2]

¹H NMR (500 MHz, CDCl₃)

δ = 3.96 (s, 3H), 7.61 (dd,

J=8.8, 1.7 Hz, 1H), 7.83 (d,

J=1.7 Hz, 1H), 8.17 (d, J=8.8

Hz, 1H), 10.50 (s, 1H)

[2]

¹³C NMR (125 MHz, CDCl₃)

δ = 53.08 (CH₃), 120.73 (CH),

121.80 (CH), 125.41 (CH),

135.90 (C), 138.10 (C), 154.79

(C), 164.97 (C=O)

[2]

Mass Spectrum (ESI) m/z = 196 ([M-H]⁻) [2]

Infrared (ATR)
ν = 3310, 1720, 1622, 1587,

1521 cm⁻¹
[2]

UV-Vis (Methanol) λmax = 238, 270, 351 nm [2]

Reactions with Nucleophiles
The primary sites for nucleophilic attack are the acidic proton of the hydroxyl group, the carbon

of the ester carbonyl, and the nitrogen of the nitro group (via reduction).

O-Alkylation and O-Acylation of the Phenolic Hydroxyl
Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a

phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, such as

alkyl halides or acyl chlorides, in a Williamson ether synthesis or acylation reaction,

respectively.
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Methyl 3-hydroxy-4-nitrobenzoate
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Add Electrophile
(e.g., Alkyl Halide, Acyl Chloride)

Step 2 O-Alkylated or O-Acylated Product Aqueous Workup
& Purification

Step 3 Final Product
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Caption: Workflow for O-alkylation/acylation.

Protocol 1: O-Methylation of Methyl 3-hydroxy-4-nitrobenzoate

This protocol describes the methylation of the hydroxyl group to yield methyl 3-methoxy-4-

nitrobenzoate.

Materials:

Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

Methyl Iodide (CH₃I) (1.2 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a solution of methyl 3-hydroxy-4-nitrobenzoate in anhydrous DMF, add anhydrous

potassium carbonate.

Stir the suspension at room temperature for 20 minutes.

Add methyl iodide dropwise to the mixture.
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Heat the reaction mixture to 60 °C and stir for 3-4 hours, monitoring progress by Thin-Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography.

Reactant Product Reagents Yield

Methyl 3-hydroxy-4-

nitrobenzoate

Methyl 3-methoxy-4-

nitrobenzoate
K₂CO₃, CH₃I, DMF >90% (Typical)

Reduction of the Nitro Group
The nitro group is readily reduced to an amine, a crucial transformation in the synthesis of

many pharmaceutical agents. Various reducing agents can be employed, with the choice

depending on the desired selectivity and tolerance of other functional groups. Common

methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂,

Fe/AcOH).[3]

Methyl 3-hydroxy-4-nitrobenzoate
(-NO₂)

Reducing Agent
(e.g., H₂/Pd-C, SnCl₂, Fe/AcOH)

Input Methyl 4-amino-3-hydroxybenzoate
(-NH₂)

Reduction

Click to download full resolution via product page

Caption: General scheme for nitro group reduction.

Protocol 2: Reduction of Nitro Group using Tin(II) Chloride
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This method is effective for reducing nitro groups in the presence of other reducible

functionalities like esters.[3]

Materials:

Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

Ethanol (or Ethyl Acetate)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Dissolve methyl 3-hydroxy-4-nitrobenzoate in ethanol in a round-bottom flask.

Add SnCl₂·2H₂O to the solution in portions at room temperature.

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, monitoring by TLC.

Allow the reaction to cool to room temperature and remove the solvent under reduced

pressure.

Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the pH is ~8 to

neutralize the acid and precipitate tin salts.

Stir vigorously for 30 minutes, then filter the mixture through a pad of celite to remove

inorganic solids.

Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.
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Purify by column chromatography or recrystallization as needed.

Reactant Product Reagents Yield

Methyl 3-hydroxy-4-

nitrobenzoate

Methyl 4-amino-3-

hydroxybenzoate
SnCl₂·2H₂O, Ethanol 85-95% (Typical)

Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding

carboxylic acid, 3-hydroxy-4-nitrobenzoic acid. Basic hydrolysis (saponification) is typically

irreversible and high-yielding.[4][5]

Protocol 3: Basic Hydrolysis (Saponification)

This protocol is adapted from the hydrolysis of methyl m-nitrobenzoate.[5]

Materials:

Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq)

Sodium Hydroxide (NaOH) (2.0 eq)

Water

Concentrated Hydrochloric Acid (HCl)

Procedure:

In a round-bottom flask, prepare a solution of NaOH in water.

Add methyl 3-hydroxy-4-nitrobenzoate to the basic solution.

Heat the mixture to boiling for 10-20 minutes, or until the ester has completely dissolved and

the reaction is complete (monitored by TLC).

Cool the reaction mixture in an ice bath.
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With stirring, slowly pour the cool solution of the sodium salt into a beaker containing

concentrated HCl to precipitate the carboxylic acid.

After the solution has cooled to room temperature, filter the precipitated 3-hydroxy-4-

nitrobenzoic acid using suction.

Wash the solid with a small amount of ice-cold water and dry.

The product can be further purified by recrystallization from dilute aqueous HCl.

Reactant Product Reagents Yield

Methyl 3-hydroxy-4-

nitrobenzoate

3-hydroxy-4-

nitrobenzoic acid

1. NaOH, H₂O, Heat2.

HCl (aq)
90-96%[5]

Reactions with Electrophiles
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of methyl 3-hydroxy-4-nitrobenzoate is strongly deactivated towards

electrophilic attack due to the presence of two powerful electron-withdrawing groups: the nitro

group (-NO₂) and the methyl ester (-COOCH₃). Both are meta-directing deactivators. The

hydroxyl group (-OH) is a strongly activating, ortho-, para-director.

The directing effects are as follows:

-OH (at C3): Directs ortho (C2, C4) and para (C6).

-NO₂ (at C4): Directs meta (C2, C6).

-COOCH₃ (at C1): Directs meta (C3, C5).

The positions on the ring are influenced as follows:

C2: Activated by -OH, deactivated by -NO₂.

C5: Deactivated by -COOCH₃.
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C6: Activated by -OH, deactivated by -NO₂.

Overall, the ring is significantly deactivated. The most likely positions for any potential

substitution would be C2 and C6, which are activated by the powerful hydroxyl group. However,

forcing conditions would be required, and such reactions are generally not synthetically useful

due to the high deactivation and potential for side reactions. Therefore, reactions with

electrophiles on the aromatic ring are not a primary application for this substrate.

Caption: Analysis of electrophilic substitution.

Applications in Drug Development
The synthetic transformations described above make methyl 3-hydroxy-4-nitrobenzoate a

valuable precursor in medicinal chemistry.

Reduction to Amine: The resulting methyl 4-amino-3-hydroxybenzoate is a key scaffold. The

amino group can be further functionalized to form amides, ureas, or sulfonamides, while the

phenol and ester provide additional handles for modification. This structure is related to

mesalazine derivatives and other anti-inflammatory agents.

Ether Linkage Formation: O-alkylation allows for the introduction of diverse side chains, a

common strategy in drug design to modulate properties like solubility, potency, and metabolic

stability.

Carboxylic Acid Derivatives: Hydrolysis to the carboxylic acid enables the formation of amide

bonds via peptide coupling reactions, linking the aromatic core to amino acids or other

amine-containing fragments to build larger, more complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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